7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid
Overview
Description
7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid belongs to the chromene family, a group of compounds known for their diverse biological activities and significant pharmacological properties. The interest in this compound stems from its structural complexity and the potential it holds for the development of new therapeutic agents and materials with unique properties.
Synthesis Analysis
The synthesis of chromene derivatives, including 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid, has been explored through various methodologies. For instance, Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the synthesis of biologically active compounds, highlighting the importance of efficient synthesis routes in accessing chromene derivatives for further study and application (Zhu et al., 2014).
Molecular Structure Analysis
The structural analysis of chromene derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for this purpose. For example, Barili et al. (2001) described the molecular structure of a chromene derivative, determined by X-ray crystallography, providing insights into the structural features that may influence the compound's reactivity and interaction with biological targets (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, contributing to their versatility in synthetic and medicinal chemistry. The reactivity of chromene derivatives allows for the introduction of different functional groups, which can significantly alter their chemical and biological properties. The synthesis and reactions of chromene derivatives, as discussed by researchers, underscore the compound's potential as a scaffold for developing new chemical entities (Zhou et al., 2018).
Scientific Research Applications
Synthesis of Photochromic Materials and Biologically Active Natural Products : Rawat, Prutyanov, and Wulff (2006) noted its use in synthesizing naphthopyran and naphthopyrandione units found in photochromic materials and biologically active natural products (Rawat, Prutyanov, & Wulff, 2006).
Antioxidant Properties : Kwak et al. (2006) discovered that it inhibits lipid peroxidation in rat brain homogenates, demonstrating its antioxidant capabilities (Kwak et al., 2006).
Potential in Anticancer Therapy : Thacker et al. (2019) identified 7-hydroxycoumarin-3-carboxamides as a lead for developing anticancer therapy, showing a novel mechanism of action against tumor-associated carbonic anhydrase IX and XII (Thacker et al., 2019).
Fluorescence for Molecular Recognition : Shi, Liang, and Zhang (2017) reported that it exhibits excellent fluorescence in ethanol solution and the solid state, useful for molecular recognition (Shi, Liang, & Zhang, 2017).
Synthesis of Compounds Containing Dipeptide Fragments : Zakharov et al. (2019) utilized it in chemical reactions to produce compounds containing dipeptide fragments (Zakharov et al., 2019).
Indicator for Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical indicator, efficient for quantifying lower concentrations of OH (Singh et al., 2008).
Antibacterial and Antifungal Agents : Mahesh et al. (2022) and others have found that oxadiazole derivatives containing 2H-chromen-2-one moiety show potential as antibacterial and antifungal agents (Mahesh et al., 2022).
Corrosion Inhibition : Shcherbakov et al. (2014) noted that alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates inhibit hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).
Future Directions
The future directions for the study of “7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid” and related compounds are vast. Given their valuable biological and pharmaceutical properties, these compounds will continue to be a focus of research in organic and pharmaceutical chemistry . Further studies could explore their potential applications in medicine, their synthesis methods, and their environmental impact.
properties
IUPAC Name |
7-hydroxy-2-oxochromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYRTNYKCKNPJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303433 | |
Record name | Umbelliferone-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid | |
CAS RN |
833-52-3 | |
Record name | Umbelliferone-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umbelliferone-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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